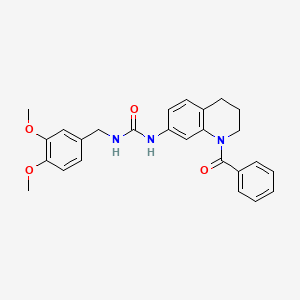
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea, also known as BTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTU is a urea derivative that exhibits interesting biological activities such as anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
This compound is related to a group of chemicals that are explored for their unique reactivity and potential in synthesizing diverse chemical structures. For instance, compounds with similar structures have been investigated for their ability to undergo reactions leading to the formation of ureido- or thioureidooxindoles, spiro-oxindoles, and dihydroimidazoquinolones. Such reactions are crucial for developing new chemical entities with potential biological activities (Mrkvička et al., 2011).
Catalytic Applications
The structural motif of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is akin to that found in compounds used in catalysis. For example, compounds with naphthalimide derivatives have been synthesized and characterized for their potential in enhancing emission in aggregation states and solid-state luminescence. Such properties are of interest for developing new materials and catalysts with specialized functions (Srivastava et al., 2016).
Anticancer Research
Research on similar quinoline derivatives has demonstrated potential anticancer properties, with studies showing cytotoxic activities against various cancer cell lines. This highlights the importance of these compounds in the search for new therapeutic agents (Bu et al., 2001).
Antimicrobial Activity
Compounds bearing the 1,2,3,4-tetrahydroquinoline skeleton have also been explored for their antimicrobial properties, underscoring the versatility of this chemical structure in contributing to the development of new antimicrobial agents (Singh & Pandey, 2006).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJWNWDIAKINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)
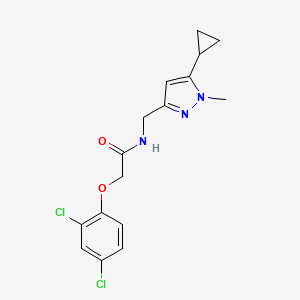
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2513302.png)
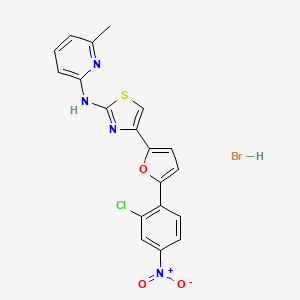
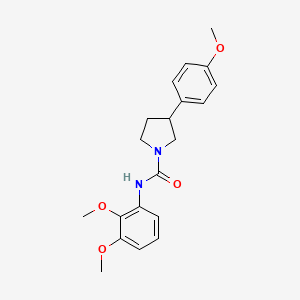
![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)
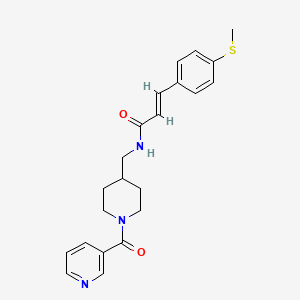

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)


![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513318.png)
![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)